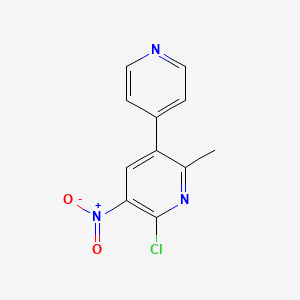
Kresol-Eisessig-Wasser
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kresol-Eisessig-Wasser: is a compound that combines cresol, acetic acid, and water. Cresol, also known as methylphenol, is an organic compound derived from coal tar or petroleum. It exists in three isomeric forms: ortho-cresol, meta-cresol, and para-cresol. These isomers are used in various industrial applications, including the production of disinfectants, pesticides, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alkaline Hydrolysis of Chlorotoluene: One common method for preparing cresol involves the alkaline hydrolysis of chlorotoluene. This process typically uses sodium hydroxide as the base and copper compounds as catalysts.
Extraction from Coal Tar: Cresol can also be extracted from coal tar, a byproduct of coal processing.
Industrial Production Methods: : Industrial production of cresol often involves large-scale hydrolysis of chlorotoluene or extraction from coal tar. The choice of method depends on the desired isomer and the specific industrial application .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Cresol can undergo oxidation reactions to form various products, including quinones and hydroquinones.
Condensation: Cresol can react with aldehydes, ketones, or dienes in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents for cresol include potassium permanganate and chromic acid.
Substitution Reagents: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Condensation Reagents: Aldehydes and ketones are commonly used in condensation reactions with cresol.
Major Products
Oxidation: Quinones and hydroquinones.
Substitution: Halogenated cresols, nitrocresols, and sulfonated cresols.
Condensation: Various aromatic compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Cresol is used as a precursor in the synthesis of antioxidants, dyes, and pharmaceuticals. It is also employed as a crystallization solvent in various chemical processes .
Biology: : In biological research, cresol is used as a disinfectant and preservative. It is effective against a wide range of microorganisms, making it valuable in laboratory settings .
Medicine: : Cresol is used in dental disinfectants to remove dental pulp. It also serves as a preservative in some pharmaceutical formulations .
Industry: : Cresol is utilized in the production of resins, plastics, and pesticides. Its bactericidal and fungicidal properties make it a key component in disinfectants and agricultural chemicals .
Wirkmechanismus
Cresol exerts its effects primarily through physical damage to bacterial cell membranes. This action disrupts the integrity of the cell membrane, leading to cell lysis and death. Cresol is absorbed across the respiratory and gastrointestinal tracts and through the skin. It is conjugated with glucuronic acid and inorganic sulfate and excreted in the urine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: Like cresol, phenol is an aromatic compound with a hydroxyl group attached to a benzene ring. phenol lacks the methyl group present in cresol.
Cyclohexanol: This compound is a secondary monoalcohol with a bulky substituent.
Uniqueness of Cresol: : Cresol’s unique combination of a hydroxyl group and a methyl group on the benzene ring gives it distinct chemical properties. This structure allows for a wide range of chemical reactions and applications, making cresol a versatile compound in various fields .
Eigenschaften
Molekularformel |
C9H10O3 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
2-(3-hydroxy-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10O3/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4,10H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
DNIUPQSIIFQKBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


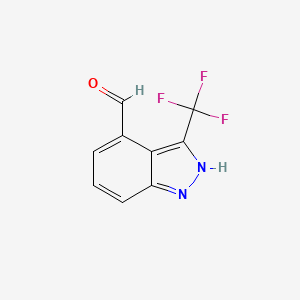
![tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B13127033.png)
![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)

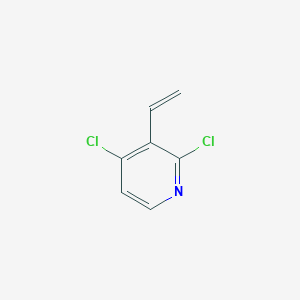
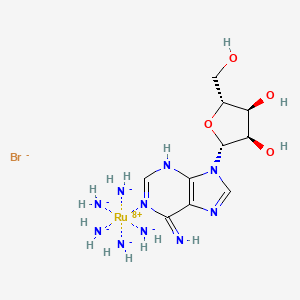
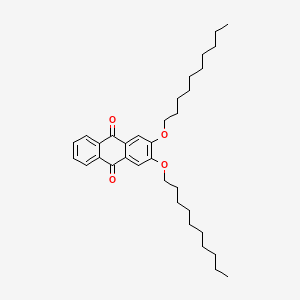


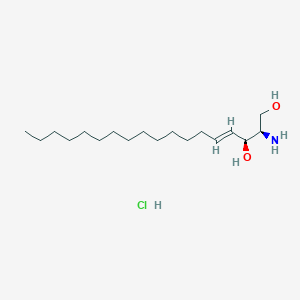
![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)
